Potassium phosphide (K3P) Potassium phosphide (K3P) Potassium phosphide is a white crystalline or powdered solid. When exposed to water it may react violently and start a fire. It is toxic by ingestion, inhalation and skin absorption. It is used to make other chemicals.
Brand Name: Vulcanchem
CAS No.: 20770-41-6
VCID: VC3774376
InChI: InChI=1S/3K.H2P/h;;;1H2/q3*+1;-1
SMILES: [PH2-].[K+].[K+].[K+]
Molecular Formula: H2K3P+2
Molecular Weight: 150.285 g/mol

Potassium phosphide (K3P)

CAS No.: 20770-41-6

Cat. No.: VC3774376

Molecular Formula: H2K3P+2

Molecular Weight: 150.285 g/mol

* For research use only. Not for human or veterinary use.

Potassium phosphide (K3P) - 20770-41-6

Specification

CAS No. 20770-41-6
Molecular Formula H2K3P+2
Molecular Weight 150.285 g/mol
IUPAC Name tripotassium;phosphanide
Standard InChI InChI=1S/3K.H2P/h;;;1H2/q3*+1;-1
Standard InChI Key UXNDEGTUDQHWPA-UHFFFAOYSA-N
SMILES [PH2-].[K+].[K+].[K+]
Canonical SMILES [PH2-].[K+].[K+].[K+]
Colorform White crystalline or powdered solid

Introduction

Physical and Chemical Properties

Physical Properties

Potassium phosphide appears as a white crystalline solid or powder at room temperature. It possesses a hexagonal crystal structure, which influences its electronic and mechanical properties . The basic physical properties of potassium phosphide are summarized in Table 1.

Table 1: Physical Properties of Potassium Phosphide (K3P)

PropertyValueReference
Molecular FormulaK3P
Molecular Weight148.27 g/mol
Physical StateSolid
AppearanceWhite crystalline solid or powder
Crystal StructureHexagonal
CAS Number20770-41-6
Standard Molar Entropy (S°298)49.8 J·mol⁻¹·K⁻¹
Standard Enthalpy of Formation (ΔfH°298)-1.77 kJ·mol⁻¹

Chemical Properties

Potassium phosphide demonstrates significant reactivity, particularly with water and oxidizing substances. Its chemical behavior is characterized by several important properties that affect its handling and applications:

  • It reacts violently with water, producing toxic phosphine gas (PH3) .

  • It functions as a reducing agent in chemical reactions .

  • It is incompatible with oxidizers such as atmospheric oxygen .

  • It reacts vigorously with acids, particularly oxidizing acids .

  • Contact with moisture or acids leads to rapid generation of phosphine gas, which is highly toxic .

Synthesis Methods

The primary method for synthesizing potassium phosphide involves the direct reaction between elemental potassium and phosphorus. This reaction can be represented by the following chemical equation:

12K + P4 → 4K3P

This synthesis route requires controlled conditions due to the high reactivity of both potassium metal and phosphorus. The reaction is typically conducted under an inert atmosphere to prevent oxidation and ensure the purity of the final product. The synthesis process must be carefully controlled as both reactants are highly reactive and can present significant safety hazards .

Electronic Structure and Bonding

Potassium phosphide is an ionic compound formed through electron transfer between potassium and phosphorus atoms. The electronic structure and bonding in K3P can be explained as follows:

  • Each potassium atom (Group 1) has one valence electron, which it donates to form a K⁺ cation.

  • The phosphorus atom (Group 15) has five valence electrons and accepts three electrons from the potassium atoms to complete its octet.

  • This electron transfer results in three K⁺ cations and one P³⁻ anion.

  • These oppositely charged ions are held together by strong electrostatic forces, forming an ionic bond11.

The Lewis structure of potassium phosphide shows the phosphorus atom with a complete octet (eight electrons in its outer shell) and a -3 charge, balanced by three potassium ions each with a +1 charge11.

Recent Research Developments

Recent research has expanded our understanding of potassium phosphide and its potential applications:

Battery Technology

Significant research has focused on incorporating potassium phosphide into battery technologies. A 2022 study investigated phosphorus and phosphide-based materials for alkali metal-ion batteries, noting:

"Regarding LIBs and SIBs, the alloying products were Li3P and Na3P, whereas for PIBs, the final alloying products included KP, K3P, and K4P3, based on different working pathways."

Computational Studies

Computational research has provided insights into the electronic structure and properties of potassium phosphide:

  • Density functional theory (DFT) calculations have been performed to predict the stability of K3P in various applications .

  • Studies have shown that K3P lies very close to the convex hull (+5 meV/atom), indicating its near-thermodynamic stability .

  • When using the rSCAN functional, K3P was found to be thermodynamically stable, lying almost precisely on the existing tie-line between K5P4 and K .

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